Cas no 2228930-49-0 (3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine)

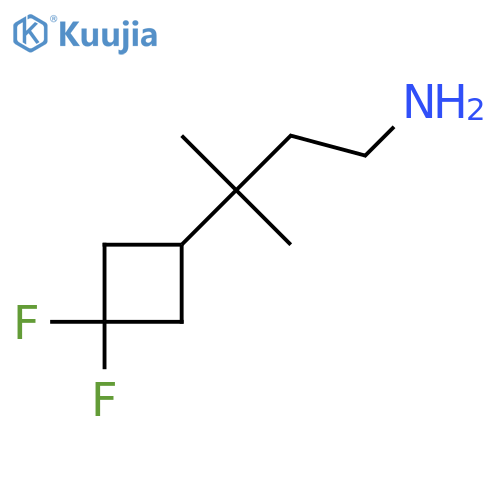

2228930-49-0 structure

商品名:3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine

3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine

- 2228930-49-0

- EN300-1947716

-

- インチ: 1S/C9H17F2N/c1-8(2,3-4-12)7-5-9(10,11)6-7/h7H,3-6,12H2,1-2H3

- InChIKey: UZXFWVMHJAFEJE-UHFFFAOYSA-N

- ほほえんだ: FC1(CC(C1)C(C)(C)CCN)F

計算された属性

- せいみつぶんしりょう: 177.13290587g/mol

- どういたいしつりょう: 177.13290587g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1947716-1.0g |

3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine |

2228930-49-0 | 1g |

$1299.0 | 2023-05-31 | ||

| Enamine | EN300-1947716-2.5g |

3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine |

2228930-49-0 | 2.5g |

$2548.0 | 2023-09-17 | ||

| Enamine | EN300-1947716-5.0g |

3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine |

2228930-49-0 | 5g |

$3770.0 | 2023-05-31 | ||

| Enamine | EN300-1947716-1g |

3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine |

2228930-49-0 | 1g |

$1299.0 | 2023-09-17 | ||

| Enamine | EN300-1947716-0.05g |

3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine |

2228930-49-0 | 0.05g |

$1091.0 | 2023-09-17 | ||

| Enamine | EN300-1947716-10.0g |

3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine |

2228930-49-0 | 10g |

$5590.0 | 2023-05-31 | ||

| Enamine | EN300-1947716-0.25g |

3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine |

2228930-49-0 | 0.25g |

$1196.0 | 2023-09-17 | ||

| Enamine | EN300-1947716-0.5g |

3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine |

2228930-49-0 | 0.5g |

$1247.0 | 2023-09-17 | ||

| Enamine | EN300-1947716-5g |

3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine |

2228930-49-0 | 5g |

$3770.0 | 2023-09-17 | ||

| Enamine | EN300-1947716-0.1g |

3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine |

2228930-49-0 | 0.1g |

$1144.0 | 2023-09-17 |

3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine 関連文献

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

2228930-49-0 (3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine) 関連製品

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量